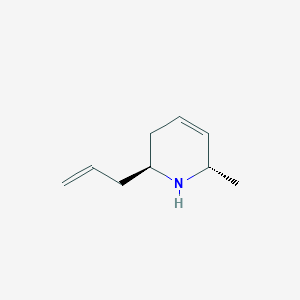

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine

Vue d'ensemble

Description

Based on a literature review, very few articles have been published on (2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid . It’s a metabolite associated with increased locomotor activity and motor incoordination .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the diastereoselective Evans alkylation is one of the methods used in the synthesis of similar compounds . Another approach involves the asymmetric hydrogenation of dehydroamino acids .Molecular Structure Analysis

The molecular structure of a compound is crucial in understanding its properties and interactions. The molecular formula of a similar compound, (2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid, is C9H15NO3 . Another related compound, (2S,6S)-2,6-Dimethylcyclohexanol, has a molecular formula of C8H16O .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple pathways. For instance, it has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential for understanding its behavior in different environments. For instance, a related compound, (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate, is a white to beige powder that is soluble in water .Applications De Recherche Scientifique

Neural Mechanisms in Parkinsonism

Studies using analogs of tetrahydropyridine, such as MPTP, have contributed significantly to our understanding of Parkinson's disease. For instance, the 2-deoxyglucose metabolic mapping technique revealed extensive changes in the brains of parkinsonian animals, highlighting the potential neural mechanisms underlying Parkinsonian symptoms. These findings emphasize the central importance of the subthalamic nucleus and propose a pattern of abnormal neuronal activity within basal ganglia circuitry, crucial for understanding Parkinson's disease pathology and treatment (Mitchell et al., 1989).

Bioactivation and Neurotoxicity

Research has also shown the critical role of monoamine oxidase A in the bioactivation of neurotoxic analogs of tetrahydropyridine compounds. These findings indicate that both the bioactivation process and the formation of pyridinium species are significant contributors to the neurotoxicity observed in Parkinson's disease models, providing insights into potential therapeutic targets (Heikkila et al., 1988).

Neurogenesis and Functional Recovery

Another area of research has focused on the effects of exercise on hippocampal neurogenesis in Parkinson's disease models. Treadmill exercise was shown to improve long-term memory by facilitating neurogenesis, suggesting that physical activity could be a beneficial non-pharmacological intervention to mitigate some effects of Parkinson's disease (Sung, 2015).

Differential Susceptibility and Genetic Factors

Studies have also explored the variability in susceptibility to neurotoxic effects among different strains of mice, suggesting that genetic factors play a significant role in determining the extent of neurodegeneration following exposure to neurotoxic compounds. This line of research could lead to a better understanding of the genetic basis of Parkinson's disease and related disorders (Hamre et al., 1999).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, also known as (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine, is the mammalian target of rapamycin (mTOR) . mTOR is a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

This compound interacts with its target, mTOR, by increasing its activity and function . It has been found to significantly increase the phosphorylation of mTOR and its downstream targets . The compound also exhibits antagonistic activity at the α7-nicotinic acetylcholine receptor .

Biochemical Pathways

The compound affects the mTOR pathway, which is involved in many cellular processes, including cell growth and proliferation . Its action on this pathway results in increased expression of serine racemase , an enzyme involved in the production of the neurotransmitter D-serine, which plays a role in synaptic plasticity .

Pharmacokinetics

It is known that ketamine, a related compound, and its metabolites, including (2s,6s)-hydroxynorketamine, readily cross the blood-brain barrier . This suggests that (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine may have similar properties.

Result of Action

The activation of the mTOR pathway and the increased expression of serine racemase suggest that this compound may have potent pharmacological activity both in vitro and in vivo . It may contribute to the molecular effects produced by subanesthetic doses of ketamine, including its antidepressant and analgesic effects .

Propriétés

IUPAC Name |

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCFOFVFFJWLI-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC[C@@H](N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428470 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

175478-18-9 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

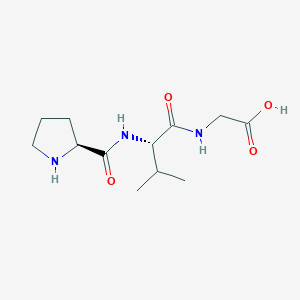

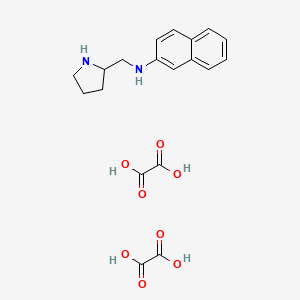

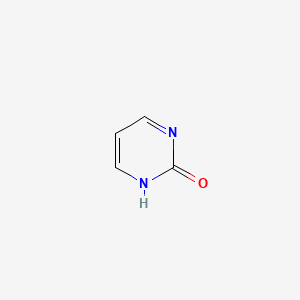

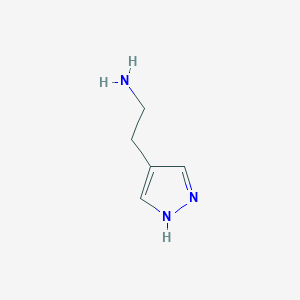

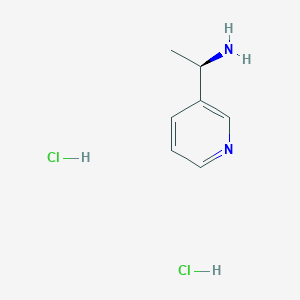

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.